CWP232228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

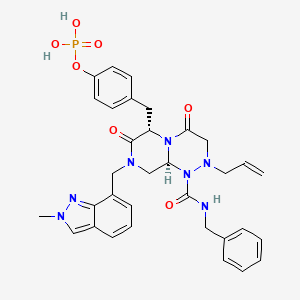

C33H36N7O7P |

|---|---|

Poids moléculaire |

673.7 g/mol |

Nom IUPAC |

[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C33H36N7O7P/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46)/t28-,29-/m0/s1 |

Clé InChI |

BZFGYHOKTSIEDA-VMPREFPWSA-N |

SMILES isomérique |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C |

SMILES canonique |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CWP232228

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small molecule inhibitor currently under investigation for its potent anti-neoplastic properties. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a modulator of the Wnt/β-catenin signaling pathway. It is intended to serve as a technical guide, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows involved.

Core Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its primary anti-cancer effects by disrupting the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. The central mechanism involves the inhibition of the interaction between β-catenin and its transcriptional co-activator, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF).[1]

In a healthy state, cytoplasmic β-catenin levels are kept low through a "destruction complex" consisting of Axin, APC, CK1, and GSK3β. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF, displacing the transcriptional repressor Groucho and recruiting co-activators like CBP/p300 to initiate the transcription of Wnt target genes, including key oncogenes such as c-Myc and Cyclin D1.

This compound directly antagonizes the binding of β-catenin to TCF/LEF, thereby preventing the formation of the active transcription complex and suppressing the expression of downstream target genes that drive tumor growth.[2]

The Role of SAM68

Recent evidence suggests a more nuanced mechanism involving the Src-associated in mitosis 68 kDa protein (SAM68). This compound has been shown to bind to SAM68.[3] This interaction is believed to induce the SUMOylation of SAM68, leading to the formation of a SAM68-CBP complex.[4] This complex then interferes with the interaction between CBP and β-catenin, providing an additional layer of inhibition on Wnt-mediated transcription.[4] This selective action in cancer stem cells (CSCs) may contribute to the targeted efficacy of this compound against these therapy-resistant populations.

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines, and its in vivo efficacy has been demonstrated in xenograft models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 hours | 4.81 | |

| 48 hours | 1.31 | |||

| 72 hours | 0.91 | |||

| 4T1 | Mouse Breast Cancer | 48 hours | 2 | |

| MDA-MB-435 | Human Breast Cancer | 48 hours | 0.8 | |

| Hep3B | Liver Cancer | 48 hours | 2.566 | |

| Huh7 | Liver Cancer | 48 hours | 2.630 | |

| HepG2 | Liver Cancer | 48 hours | 2.596 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Breast Cancer | 4T1 | Mouse | 100 mg/kg, i.p. daily for 21 days | Significant reduction in tumor volume | |

| Breast Cancer | MDA-MB-435 | Mouse | 100 mg/kg, i.p. daily for 60 days | Significant reduction in tumor volume | |

| Liver Cancer | Hep3B | NOD/SCID Mice | 100 mg/kg, i.p. | Significant decrease in tumor size and weight |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Wnt/β-catenin Pathway

Caption: this compound inhibits Wnt/β-catenin signaling.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

Western Blot Analysis

This protocol is for assessing the protein levels of key components of the Wnt/β-catenin pathway.

-

Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for the specified duration.

-

Lyse cells in RIPA buffer (20 mmol/L Tris-HCl, pH 7.5, 200 mmol/L NaCl, 1% Triton X-100, 1 mmol/L dithiothreitol) supplemented with a protease inhibitor cocktail.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST (10 mmol/L Tris-HCl, 50 mmol/L NaCl, and 0.25% Tween-20) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

anti-β-catenin (Cell Signaling Technology)

-

anti-c-Myc

-

anti-Cyclin D1

-

anti-LEF1 (dilution 1/40)

-

anti-β-actin (Santa Cruz Biotechnology) as a loading control

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect protein bands using an enhanced chemiluminescence (ECL) reagent.

-

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of treatment, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as a fold change relative to the vehicle control.

-

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

-

Fixation:

-

Resuspend cells in cold PBS and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in vivo.

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle control according to the predetermined dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting the Wnt/β-catenin signaling pathway. Its ability to disrupt the β-catenin/TCF interaction, potentially through a SAM68-mediated mechanism, leads to the suppression of key oncogenic target genes, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sam68 offers selectively aimed modulation of transcription in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

CWP232228: A Technical Guide to a Novel Wnt/β-Catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, preclinical efficacy in various cancer models, and comprehensive experimental protocols for its study. This compound functions by antagonizing the interaction between β-catenin and T-cell factor (TCF) in the nucleus, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth, particularly by targeting cancer stem cells (CSCs). Preclinical data demonstrate its cytotoxic and anti-tumor effects in liver, breast, and colon cancer models, both in vitro and in vivo.

Core Mechanism of Action

This compound exerts its anti-tumor effects by disrupting a key interaction within the canonical Wnt signaling pathway. In healthy cells, the Wnt pathway is intricately regulated. However, in many cancers, mutations or aberrant activation lead to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then initiates the transcription of a host of genes involved in cell proliferation, survival, and differentiation, ultimately driving tumorigenesis.

This compound directly intervenes at this critical juncture by antagonizing the binding of β-catenin to TCF in the nucleus.[1][2][3] This action prevents the formation of the active transcriptional complex, leading to the downregulation of key Wnt target genes such as LEF1, c-Myc, and Cyclin D1.[2][4] The inhibition of these targets results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest, primarily at the G1 or G2/M phase. A significant aspect of this compound's mechanism is its preferential targeting of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.

Preclinical Data

In Vitro Efficacy

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| Breast Cancer | |||

| 4T1 (mouse) | Breast Cancer | 2.0 | 48 |

| MDA-MB-435 (human) | Breast Cancer | 0.8 | 48 |

| Liver Cancer | |||

| Hep3B (human) | Hepatocellular Carcinoma | 2.566 | 48 |

| Huh7 (human) | Hepatocellular Carcinoma | 2.630 | 48 |

| HepG2 (human) | Hepatocellular Carcinoma | 2.596 | 48 |

| Colon Cancer | |||

| HCT116 (human) | Colorectal Carcinoma | 4.81 (24h), 1.31 (48h), 0.91 (72h) | 24, 48, 72 |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound in vivo. Administration of this compound has been shown to significantly reduce tumor volume and inhibit tumor growth in various cancer models.

| Cancer Model | Cell Line | Dosing Regimen | Outcome |

| Breast Cancer | 4T1 | 100 mg/kg, intraperitoneal (i.p.), daily for 21 days | Significant reduction in tumor volume. |

| MDA-MB-435 | 100 mg/kg, i.p., daily for 60 days | Significant reduction in tumor volume. | |

| Liver Cancer | Hep3B | 100 mg/kg, i.p. | Significant decrease in tumor size and weight. |

| Colon Cancer | HCT116 | Not specified | Inhibition of xenografted colon cancer cell growth. |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

TOPFlash/FOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF-β-catenin complex.

-

Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with either TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values. The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.

Western Blot for LEF1 and β-catenin

This technique is used to determine the protein expression levels of key components of the Wnt pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LEF1, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

FACS Analysis for ALDH and CD133

This method is used to identify and quantify the cancer stem cell populations.

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or dissociated tumor tissue.

-

ALDH Staining: Use a commercial ALDEFLUOR™ kit to measure ALDH activity.

-

Resuspend cells in ALDEFLUOR™ assay buffer.

-

Divide the cell suspension into a "test" and a "control" tube.

-

Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the "control" tube.

-

Add the activated ALDEFLUOR™ substrate to the "test" tube.

-

Incubate both tubes at 37°C for 30-60 minutes.

-

-

CD133 Staining: Following the ALDH incubation, wash the cells and then stain with a fluorescently conjugated anti-CD133 antibody for 30 minutes on ice.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the viable cell population and then identify the ALDH-positive population based on the DEAB control. Within the ALDH-positive and -negative populations, quantify the percentage of CD133-positive cells.

Clinical Status

As of the latest available information, there are no registered clinical trials specifically for this compound. However, a structurally related Wnt/β-catenin inhibitor, CWP232291 (also known as Tegavivint), is currently undergoing Phase 1/2 clinical trials for the treatment of various solid tumors, including desmoid tumors and acute myeloid leukemia. These trials will provide valuable insights into the clinical potential and safety profile of targeting the Wnt/β-catenin pathway with this class of inhibitors.

Conclusion

This compound is a promising preclinical candidate that effectively targets the Wnt/β-catenin signaling pathway, a key driver in many cancers. Its ability to inhibit the β-catenin/TCF interaction and preferentially target cancer stem cells provides a strong rationale for its further development as a potential cancer therapeutic. The data summarized and the protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation, particularly regarding its pharmacokinetic and pharmacodynamic properties and long-term safety, will be crucial in advancing this compound towards clinical application.

References

CWP232228: A Potent Inhibitor of Wnt/β-catenin Signaling for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, driving tumor initiation, growth, and resistance to therapy. Consequently, targeting the Wnt/β-catenin cascade presents a promising therapeutic strategy. CWP232228 is a novel small molecule inhibitor designed to specifically disrupt this pathway, offering a potential new avenue for cancer treatment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3] In a healthy cell, β-catenin levels in the cytoplasm are kept low by a "destruction complex." Upon Wnt signaling activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes that promote cell proliferation and survival.

This compound antagonizes the binding of β-catenin to TCF in the nucleus, thereby preventing the transcription of Wnt target genes.[1][2] This targeted inhibition leads to decreased cancer cell proliferation, induction of apoptosis, and suppression of cancer stem cell (CSC) properties.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT116 | Colorectal Cancer | 4.81 | 24 |

| 1.31 | 48 | ||

| 0.91 | 72 | ||

| 4T1 | Breast Cancer (murine) | 2 | 48 |

| MDA-MB-435 | Breast Cancer (human) | 0.8 | 48 |

| Hep3B | Hepatocellular Carcinoma | 1.233 | Not Specified |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT116 (Colorectal) | 100 mg/kg, i.p., daily for 2 weeks | ~56% reduction in tumor volume | |

| 4T1 (Breast, murine) | 100 mg/kg, i.p., daily for 21 days | Significant reduction in tumor volume | |

| MDA-MB-435 (Breast, human) | 100 mg/kg, i.p., daily for 60 days | Significant reduction in tumor volume | |

| Hep3B (Hepatocellular) | 100 mg/kg, i.p., daily | Significant decrease in tumor size and weight |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing |

| Exposure | > 0.8 µg/mL for 7 hours | 200 mg/kg, i.v. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Wnt/β-catenin Reporter (TOPFlash) Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HEK293T, HCT116) into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells with a TOPFlash or FOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the protein levels of Wnt/β-catenin signaling components.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, LEF1, Cyclin D1) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.

Fluorescence-Activated Cell Sorting (FACS) for Cancer Stem Cells

This method is used to identify and quantify cancer stem cell populations based on specific markers like ALDH activity and CD133 expression.

Protocol:

-

Cell Preparation: Treat cancer cells with this compound for 48 hours. Harvest the cells and prepare a single-cell suspension.

-

ALDH Staining: Resuspend the cells in ALDEFLUOR assay buffer containing the ALDH substrate (BAAA) and incubate for 30-60 minutes at 37°C. A parallel sample treated with the ALDH inhibitor DEAB serves as a negative control for gating.

-

CD133 Staining: Wash the cells and then stain with a fluorescently-conjugated anti-CD133 antibody for 30 minutes on ice.

-

FACS Analysis: Analyze the stained cells on a flow cytometer.

-

Gating Strategy:

-

Gate on the viable cell population using forward and side scatter (FSC/SSC) and a viability dye (e.g., propidium iodide).

-

From the viable cells, gate on single cells using FSC-A vs FSC-H.

-

Use the DEAB-treated sample to set the gate for the ALDH-bright (ALDH+) population.

-

Within the ALDH+ and ALDH- populations, analyze the expression of CD133 to identify ALDH+/CD133+ double-positive cells.

-

Tumor Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Seeding: Plate single cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL) in serum-free sphere-forming medium supplemented with EGF and bFGF.

-

Treatment: Add this compound at various concentrations to the medium.

-

Incubation: Culture the cells for 7-14 days to allow for sphere formation.

-

Sphere Counting: Count the number of spheres (typically >50-100 µm in diameter) in each well using a microscope.

-

Calculation of Tumor Sphere Forming Efficiency (TSFE): TSFE (%) = (Number of spheres formed / Number of cells seeded) x 100.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) intraperitoneally daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a predefined period (e.g., 2-4 weeks) or until the tumors in the control group reach a maximum allowed size.

-

Data Analysis: Compare the tumor volumes between the treated and control groups to determine the tumor growth inhibition.

Clinical Development

As of the latest available information, this compound is in the preclinical stage of development. However, a related Wnt/β-catenin signaling inhibitor from the same pharmaceutical company, CWP291, is currently in Phase 1 clinical trials for hematological malignancies. This suggests a commitment to advancing this class of compounds into clinical practice. No clinical trials for this compound have been registered under this specific identifier on publicly available databases.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of the Wnt/β-catenin signaling pathway. Its ability to suppress the growth of various cancer types, particularly by targeting cancer stem cells, highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other Wnt pathway inhibitors for the treatment of cancer.

References

The Role of CWP232228 in Cancer Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal capabilities and resistance to conventional therapies, driving tumor initiation, metastasis, and recurrence. The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers and plays a critical role in maintaining the CSC phenotype. CWP232228 is a novel small molecule inhibitor that targets this pathway by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus. This technical guide provides an in-depth overview of the role of this compound in cancer stem cell research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Introduction

The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor is responsible for its growth and propagation. These cells are characterized by their ability to self-renew and differentiate into the heterogeneous lineages of cancer cells that comprise the tumor. A growing body of evidence suggests that CSCs are resistant to conventional cancer therapies, such as chemotherapy and radiation, leading to treatment failure and disease relapse[1][2].

One of the key signaling pathways implicated in the maintenance and survival of CSCs is the Wnt/β-catenin pathway. In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes involved in proliferation, survival, and differentiation. This makes the Wnt/β-catenin pathway an attractive target for anti-cancer therapies aimed at eliminating CSCs.

This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by antagonizing the binding of β-catenin to TCF in the nucleus, thereby inhibiting the transcription of Wnt target genes.[2][3] This guide will explore the preclinical evidence demonstrating the efficacy of this compound in targeting CSCs in various cancer models.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by specifically targeting the final step in the canonical Wnt/β-catenin signaling cascade. In the absence of Wnt ligands, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes such as c-Myc and Cyclin D1.

This compound is designed to disrupt the protein-protein interaction between β-catenin and TCF. By preventing this crucial binding step, this compound effectively blocks the transcription of Wnt target genes, leading to a reduction in cell proliferation and the induction of apoptosis, particularly in cancer cells that are dependent on this pathway for their survival.

References

CWP232228: A Deep Dive into its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWP232228 is a novel small molecule inhibitor that has garnered significant attention in oncological research for its targeted action against the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the initiation and progression of numerous cancers, including those of the liver, colon, and breast. This compound antagonizes the binding of β-catenin to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of key downstream target genes involved in cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, supported by experimental data and detailed methodologies.

Core Mechanism of Action

This compound's primary mechanism involves the disruption of the β-catenin-TCF/LEF transcriptional complex in the nucleus. By preventing this interaction, it effectively downregulates the expression of a suite of Wnt target genes that are crucial for cancer cell growth and the maintenance of cancer stem-like cells (CSCs).

Data on Gene Expression Modulation by this compound

The following tables summarize the quantitative and qualitative effects of this compound on the expression of various genes across different cancer cell lines, as documented in preclinical studies.

Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Genes

| Cell Line | Gene | Method | Effect | Dose/Time Dependent | Citation |

| Hep3B (Liver Cancer) | WNT1 | Western Blot | Significantly Decreased | Yes | [1] |

| Hep3B (Liver Cancer) | TCF4 | Western Blot | Significantly Decreased | Yes | [1] |

| 4T1 (Mouse Breast Cancer) | LEF1 | Western Blot, Immunocytochemistry | Decreased | Not Specified | [2] |

| HCT116 (Colon Cancer) | β-catenin (nuclear) | Western Blot | Decreased | Not Specified | [3][4] |

| HCT116 (Colon Cancer) | c-Myc | Western Blot | Decreased | Not Specified | |

| HCT116 (Colon Cancer) | Cyclin D1 | Western Blot | Decreased | Not Specified |

Table 2: Effect of this compound on Cancer Stem Cell Marker Genes

| Cell Line | Gene | Method | Effect | Dose/Time Dependent | Citation |

| Hep3B (Liver Cancer) | OCT4 | Real-time PCR, Western Blot | Significantly Decreased | Not Specified | |

| Hep3B (Liver Cancer) | KLF4 | Real-time PCR, Western Blot | Significantly Decreased | Not Specified | |

| Hep3B (Liver Cancer) | NANOG | Real-time PCR, Western Blot | Significantly Decreased | Not Specified | |

| Hep3B (Liver Cancer) | SOX2 | Real-time PCR, Western Blot | Significantly Decreased | Not Specified |

Table 3: Effect of this compound on Cell Cycle and Survival Genes

| Cell Line | Gene | Method | Effect | Dose/Time Dependent | Citation |

| HCT116 (Colon Cancer) | Aurora kinase A | Western Blot | Decreased | Not Specified | |

| HCT116 (Colon Cancer) | Cyclin D2 | Western Blot | Attenuated | Not Specified | |

| HCT116 (Colon Cancer) | Cyclin D3 | Western Blot | Attenuated | Not Specified | |

| HCT116 (Colon Cancer) | Survivin | Western Blot | Attenuated | Not Specified |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies assessing the effect of this compound on gene expression.

1. Cell Culture and Treatment:

-

Cell Lines: Hep3B (human liver cancer), HCT116 (human colon cancer), 4T1 (mouse breast cancer), and MDA-MB-435 (human breast cancer) were utilized.

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

This compound Treatment: this compound, provided by JW Pharmaceutical Corporation, was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at varying concentrations (e.g., 0.1, 1.0, and 5.0 μM) for specified durations (e.g., 24, 48, 72 hours).

2. RNA Isolation and Real-Time PCR (qPCR):

-

RNA Extraction: Total RNA was isolated from this compound-treated and control cells using standard methods like TRIzol reagent or commercial kits.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR was performed using a thermal cycler with SYBR Green master mix and gene-specific primers for the target genes (e.g., OCT4, KLF4, NANOG, SOX2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2^-ΔΔCt method.

3. Protein Extraction and Western Blot Analysis:

-

Protein Lysates: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. For nuclear extracts, a nuclear/cytoplasmic extraction kit was used.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest (e.g., WNT1, TCF4, LEF1, β-catenin, c-Myc, Cyclin D1, OCT4, etc.) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. Luciferase Reporter Assay:

-

Cell Transfection: Cells were seeded in plates and co-transfected with a β-catenin-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., pRL-TK for normalization) using a transfection reagent.

-

Treatment and Lysis: After transfection, cells were treated with this compound with or without Wnt ligand stimulation (e.g., recombinant Wnt3a). Subsequently, cells were lysed.

-

Luciferase Activity Measurement: The luciferase activity of the cell lysates was measured using a dual-luciferase reporter assay system and a luminometer. The TOPFlash activity was normalized to the Renilla luciferase activity.

Visualizing the Impact of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by this compound and the general experimental workflow used to assess its impact on gene expression.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CWP232228: A Technical Overview of a Novel Wnt/β-Catenin Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. Discovered through high-throughput screening, this compound functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus, thereby attenuating the transcription of Wnt target genes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, along with available information on its clinical progression. The data presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Discovery

This compound was identified through a high-throughput screening (HTS) campaign utilizing a cell-based reporter assay designed to detect inhibitors of the Wnt/β-catenin signaling pathway. The screening assay employed a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Compounds that demonstrated a significant reduction in luciferase activity were selected for further characterization. This compound emerged from this screening as a potent and selective inhibitor of the pathway.

Mechanism of Action

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.

This compound exerts its inhibitory effect by directly antagonizing the protein-protein interaction between β-catenin and TCF4 in the nucleus. This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target gene expression.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with known Wnt pathway dysregulation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| 4T1 | Murine Breast Cancer | ~2.0 |

| MDA-MB-435 | Human Breast Cancer | ~0.8 |

| Hep3B | Human Hepatocellular Carcinoma | ~2.57 |

| Huh7 | Human Hepatocellular Carcinoma | ~2.63 |

| HepG2 | Human Hepatocellular Carcinoma | ~2.60 |

| HCT116 | Human Colorectal Carcinoma | 4.81 (24h), 1.31 (48h), 0.91 (72h) |

Effects on Apoptosis and Cell Cycle

Studies have shown that this compound induces apoptosis and causes cell cycle arrest in cancer cells. In HCT116 colorectal cancer cells, treatment with this compound led to the activation of caspase-9, caspase-7, and caspase-3, and cleavage of PARP, indicative of apoptosis induction. Flow cytometry analysis revealed a G1 phase cell cycle arrest in these cells.

Activity Against Cancer Stem Cells

A significant aspect of this compound's preclinical profile is its activity against cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. This compound has been shown to inhibit the growth of breast and liver CSCs.[1] This is achieved, in part, by attenuating insulin-like growth factor-I (IGF-I)-mediated functions in breast cancer stem cells.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Outcome |

| Breast Cancer | 4T1, MDA-MB-435 | Mice | 100 mg/kg, i.p. | Significant reduction in tumor volume |

| Liver Cancer | Hep3B | NOD/SCID Mice | 100 mg/kg, i.p. | Significant decrease in tumor size and weight |

| Colon Cancer | HCT116 | NOD-scid IL2Rgamma(null) mice | Not specified | Reduced tumor growth |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Seed cancer cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-LEF1, anti-c-Myc, anti-Cyclin D1, anti-PARP, anti-caspases) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Harvest this compound-treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

TOPFlash Luciferase Reporter Assay

-

Co-transfect cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase control plasmid.

-

Treat the transfected cells with this compound or vehicle control.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

ALDEFLUOR Assay for Cancer Stem Cells

-

Prepare a single-cell suspension from the cancer cell line or tumor tissue.

-

Incubate the cells with the ALDEFLUOR reagent (BAAA, a substrate for aldehyde dehydrogenase - ALDH) in the presence or absence of the ALDH inhibitor DEAB (as a negative control).

-

Analyze the cells by flow cytometry to identify the ALDH-positive (ALDH+) cell population, which is indicative of CSCs.

Tumor Sphere Formation Assay

-

Dissociate cancer cells into a single-cell suspension.

-

Plate the cells at a low density in ultra-low attachment plates with serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treat the cells with this compound or vehicle control.

-

Incubate for 7-14 days and count the number of tumor spheres formed.

Mouse Xenograft Model

-

Inject cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Allow tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Clinical Development

While extensive preclinical data exists for this compound, a review of publicly available clinical trial registries indicates that a closely related compound, CWP232291 , has progressed into clinical development. It is plausible that this compound was a lead preclinical compound and CWP232291 is the designated clinical candidate from the same discovery program.

A Phase 1 clinical trial (NCT01398462) evaluated the safety, tolerability, and preliminary efficacy of CWP232291 in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Table 3: Overview of Phase 1 Clinical Trial for CWP232291 (NCT01398462)

| Parameter | Details |

| Compound | CWP232291 |

| Status | Completed |

| Phase | Phase 1 |

| Indications | Relapsed or Refractory Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) |

| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), Safety and Tolerability |

| Secondary Outcome Measures | Pharmacokinetics, Preliminary Efficacy (Overall Response Rate) |

Key Findings from the Phase 1 Trial of CWP232291:

-

Safety: The most common treatment-related adverse events were nausea, vomiting, diarrhea, and infusion-related reactions. The Maximum Tolerated Dose (MTD) was established.

-

Pharmacokinetics: The active metabolite of CWP232291, CWP232204, demonstrated a half-life of approximately 12 hours.

-

Efficacy: In response-evaluable AML patients, there was one complete response and one partial response observed.

These findings suggest that targeting the Wnt/β-catenin pathway with compounds from this class is a viable therapeutic strategy and warrants further investigation, potentially in combination with other anti-cancer agents.

Conclusion

This compound is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway with significant preclinical anti-cancer activity. Its ability to induce apoptosis, cause cell cycle arrest, and target cancer stem cells makes it a promising therapeutic candidate. While this compound itself may not have entered clinical trials under this designation, the clinical development of the closely related compound CWP232291 provides valuable insights into the potential of this class of inhibitors for the treatment of hematological malignancies and potentially other cancers with aberrant Wnt signaling. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this novel class of Wnt pathway inhibitors.

References

CWP232228: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel, synthetic small-molecule inhibitor that potently and selectively targets the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly in the context of cancer stem cells (CSCs). This compound exerts its therapeutic effect by disrupting the crucial interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors within the nucleus. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a well-defined three-dimensional structure that facilitates its specific interaction with the β-catenin/TCF complex.

| Property | Value |

| CAS Number | 1144044-02-9 |

| Molecular Formula | C₃₃H₃₄N₇Na₂O₇P |

| Molecular Weight | 717.62 g/mol |

| SMILES | C=CCN1CC(N(--INVALID-LINK--C(N(CC3=CC=CC4=CN(C)N=C43)C5)=O)[C@H]5N1C(NCC6=CC=CC=C6)=O)=O |

| Appearance | White to off-white solid |

| Solubility | Information on specific solubility is limited; however, it is typically prepared as a stock solution in DMSO for in vitro studies. |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in many cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation, survival, and differentiation.

This compound functions as a direct antagonist of this pathway at its terminal step. It is designed to bind to β-catenin and block its interaction with TCF, thereby preventing the transcription of Wnt target genes.[1][2] This targeted inhibition is particularly effective in cancer cells that have a constitutively active Wnt/β-catenin pathway.

Biological Activity and Efficacy

Extensive in vitro and in vivo studies have demonstrated the potent anti-cancer activity of this compound, particularly against cancer stem cells.

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Table 1: In Vitro IC₅₀ Values for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) |

| 4T1 | Mouse Breast Cancer | 2 | 48 |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 |

| Hep3B | Human Liver Cancer | 2.566 | 48 |

| Huh7 | Human Liver Cancer | 2.630 | 48 |

| HepG2 | Human Liver Cancer | 2.596 | 48 |

Data compiled from MedchemExpress.[3]

Furthermore, this compound has been shown to preferentially inhibit the growth of breast cancer stem-like cells and liver cancer stem cells.[2][4] This is significant as CSCs are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis. Studies have shown that this compound can disrupt the formation of tumorspheres, an in vitro measure of CSC self-renewal capacity.

In Vivo Studies

The anti-tumor efficacy of this compound has been validated in xenograft animal models.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome |

| Balb/c mice | 4T1 (mouse breast cancer) | 100 mg/kg, i.p. daily for 21 days | Significant reduction in tumor volume |

| NOD/SCID mice | MDA-MB-435 (human breast cancer) | 100 mg/kg, i.p. daily for 60 days | Significant reduction in tumor volume |

| NOD-scid IL2Rgammanull mice | HCT116 (human colon cancer) | Not specified | Inhibition of xenografted colon cancer cell growth |

Data compiled from MedchemExpress and Anticancer Research.

These studies highlight the potential of this compound as a therapeutic agent that can target both the bulk tumor population and the CSCs that drive tumor progression.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. benchchem.com [benchchem.com]

CWP232228 in Liver Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CWP232228 is a novel, potent small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical oncogenic driver in a significant subset of hepatocellular carcinomas (HCC). This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating its mechanism of action. The evidence presented underscores the potential of this compound as a therapeutic agent for liver cancer, particularly by targeting liver cancer stem cells (CSCs).

Core Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Its primary mode of action is the inhibition of the interaction between β-catenin and its transcriptional co-activator, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), in the nucleus.[1] This antagonism prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are essential for cancer cell proliferation and survival.

Recent studies have also elucidated the critical role of the RNA-binding protein Sam68 (Src-associated in mitosis 68 kDa) in mediating the effects of this compound. This compound induces the formation of a complex between Sam68 and the histone acetyltransferase CBP, which disrupts the interaction between CBP and β-catenin, thereby altering the transcriptional output of Wnt signaling and promoting apoptosis and differentiation in cancer stem cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in liver cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) after 48 hours |

| Hep3B | 2.566 |

| Huh7 | 2.630 |

| HepG2 | 2.596 |

Table 2: In Vivo Efficacy of this compound in a Hep3B Xenograft Model

| Treatment Group | Dosage & Administration | Outcome |

| This compound | 100 mg/kg, intraperitoneal | Significant decrease in tumor size and weight compared to the control group. |

| Vehicle Control | PBS, intraperitoneal | Uninhibited tumor growth. |

Key Experiments and Detailed Protocols

This section outlines the methodologies for key experiments conducted to evaluate the efficacy of this compound.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in liver cancer cell lines.

-

Protocol:

-

Seed Hep3B, Huh7, and HepG2 cells in 96-well plates.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for 48 hours.

-

Assess cell viability using a standard MTS or similar colorimetric assay.

-

Calculate IC50 values from the dose-response curves.

-

Sphere Formation Assay

-

Objective: To assess the effect of this compound on the self-renewal capacity of liver cancer stem cells.

-

Protocol:

-

Dissociate liver cancer cells (e.g., Hep3B) into a single-cell suspension.

-

Plate the cells at a low density in ultra-low attachment plates with serum-free sphere-forming medium.

-

Treat the cells with this compound at various concentrations.

-

After a suitable incubation period (e.g., 7-10 days), count the number of spheres (spheroids) formed.

-

For secondary sphere formation assays, collect, dissociate, and re-plate the primary spheres in fresh medium without this compound to assess the long-term impact on self-renewal.

-

Flow Cytometry for Cancer Stem Cell Markers

-

Objective: To quantify the population of liver cancer stem cells (CSCs) expressing specific markers (ALDH1 and CD133) following treatment with this compound.

-

Protocol:

-

Treat liver cancer cells (e.g., Hep3B) with this compound for 48 hours.

-

Harvest and wash the cells.

-

For ALDH1 activity, use an Aldefluor kit according to the manufacturer's instructions.

-

For CD133 expression, stain the cells with a fluorescently conjugated anti-CD133 antibody.

-

Analyze the stained cells using a flow cytometer to determine the percentage of ALDH1+/CD133+ cells.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously inject a suspension of Hep3B cells mixed with Matrigel into the flanks of immunodeficient mice (e.g., NOD/SCID).

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or a vehicle control (e.g., PBS) intraperitoneally on a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise and weigh the tumors.

-

TUNEL Assay for Apoptosis

-

Objective: To detect apoptosis (programmed cell death) in tumor tissue from the xenograft model.

-

Protocol:

-

Fix and paraffin-embed the excised tumor tissues.

-

Prepare tissue sections on slides.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the kit manufacturer's instructions. This typically involves deparaffinization, rehydration, permeabilization with proteinase K, and incubation with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

-

Visualize and quantify the apoptotic (TUNEL-positive) cells using microscopy.

-

PCNA Staining for Proliferation

-

Objective: To assess the effect of this compound on cell proliferation in tumor tissue.

-

Protocol:

-

Use paraffin-embedded tumor sections as in the TUNEL assay.

-

Perform immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation.

-

This involves antigen retrieval, blocking of endogenous peroxidases, incubation with a primary antibody against PCNA, followed by a secondary antibody and a detection system.

-

Count the number of PCNA-positive nuclei to determine the proliferation index.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

CWP232228: A Technical Guide on its Core Efficacy in Targeting Breast Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, with tumor recurrence and metastasis being major contributors to mortality. A growing body of evidence points to a subpopulation of cells within tumors, known as cancer stem cells (CSCs), as key drivers of therapy resistance, relapse, and the metastatic cascade. The Wnt/β-catenin signaling pathway is a critical regulator of stem cell self-renewal and has been implicated in the maintenance of breast cancer stem cells (BCSCs). CWP232228 is a novel small-molecule inhibitor designed to specifically disrupt this pathway, offering a promising therapeutic strategy to eliminate BCSCs. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's activity against breast cancer stem cells.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the Wnt/β-catenin signaling pathway. Its primary mechanism involves antagonizing the binding of β-catenin to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus.[1][2] This interaction is a crucial final step in the canonical Wnt signaling cascade, which, when activated, leads to the transcription of target genes involved in cell proliferation, survival, and differentiation. By inhibiting the β-catenin-TCF interaction, this compound effectively blocks the transcription of these oncogenic target genes, leading to a reduction in cancer cell growth and a preferential targeting of the BCSC population, which often exhibits heightened Wnt/β-catenin signaling.[1][2]

Furthermore, preclinical studies have revealed that this compound's inhibitory effects on BCSCs may also be mediated through the disruption of the Insulin-like Growth Factor-I (IGF-I) signaling pathway.[1] There is evidence of crosstalk between the Wnt/β-catenin and IGF-I signaling pathways, both of which are critical for the maintenance and tumorigenicity of BCSCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in breast cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 4T1 | Murine Breast Cancer | 2 | |

| MDA-MB-435 | Human Breast Cancer | 0.8 |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Cell Line Used | Mouse Model | Treatment Dose & Route | Outcome | Toxicity | Reference |

| 4T1 and MDA-MB-435 | Orthotopic Xenograft | 100 mg/kg, intraperitoneal | Significant reduction in tumor volume | Minimal toxicity observed (no significant changes in mortality, body weight, or hematologic values) |

Note: While the primary study reported a "significant reduction in tumor volume," a specific percentage of tumor growth inhibition was not explicitly stated.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Inhibition by this compound

Caption: this compound mechanism of action in the Wnt/β-catenin pathway.

IGF-I Signaling Pathway and its Crosstalk with Wnt/β-catenin

Caption: this compound's impact on IGF-I and Wnt/β-catenin crosstalk in BCSCs.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Murine breast cancer (4T1) and human breast cancer (MDA-MB-435) cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

TOPFlash Luciferase Reporter Assay (for Wnt/β-catenin Signaling Activity)

-

Principle: This assay measures the transcriptional activity of the TCF/LEF family of transcription factors. The TOPFlash plasmid contains multiple TCF binding sites upstream of a luciferase reporter gene. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF complex to these sites and subsequent expression of luciferase.

-

Protocol:

-

Seed breast cancer cells in a 96-well plate.

-

Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Following a 24-48 hour incubation period, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Mammosphere Formation Assay (for Self-Renewal Capacity)

-

Principle: This assay assesses the self-renewal capacity of stem and progenitor cells. In non-adherent culture conditions, only stem/progenitor cells can survive and proliferate to form floating spherical colonies called mammospheres.

-

Protocol:

-

Harvest and dissociate breast cancer cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Culture the cells in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Treat the cells with this compound at various concentrations.

-

Incubate for 7-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.

-

Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

-

Aldehyde Dehydrogenase (ALDH) Activity Analysis by FACS

-

Principle: Elevated ALDH activity is a hallmark of many types of cancer stem cells, including BCSCs. The ALDEFLUOR™ assay kit is used to identify and quantify the population of cells with high ALDH activity.

-

Protocol:

-

Prepare a single-cell suspension of breast cancer cells.

-

Incubate the cells with the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate).

-

As a negative control, a separate aliquot of cells is treated with the ALDEFLUOR™ reagent in the presence of diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.

-

After incubation (typically 30-60 minutes at 37°C), analyze the cells by flow cytometry.

-

The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population that is absent in the DEAB-treated control sample.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the in vivo efficacy of this compound on tumor growth and its effect on the BCSC population.

-

Protocol:

-

Orthotopically inject 4T1 or MDA-MB-435 breast cancer cells into the mammary fat pads of immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or a vehicle control intraperitoneally on a predetermined schedule.

-

Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health to assess toxicity.

-

At the end of the study, excise the tumors for further analysis, such as determining the frequency of BCSCs by limiting dilution transplantation assays or ALDH activity analysis.

-

Clinical Trial Status

As of the latest review of publicly available clinical trial registries, there are no registered clinical trials specifically investigating this compound for the treatment of breast cancer. Further investigation into the clinical development pipeline of JW Pharmaceutical, the developer of this compound, may provide more current information.

Conclusion

This compound is a potent and specific small-molecule inhibitor of the Wnt/β-catenin signaling pathway with demonstrated preclinical efficacy against breast cancer stem cells. By targeting a fundamental self-renewal pathway in BCSCs, this compound presents a compelling therapeutic strategy to potentially overcome therapy resistance and reduce tumor recurrence. The quantitative data from in vitro and in vivo studies, coupled with a well-defined mechanism of action, provide a strong rationale for its further development as a novel anti-cancer agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of targeting the Wnt/β-catenin pathway in breast cancer.

References

Methodological & Application

Application Notes for CWP232228: A Potent Inhibitor of Wnt/β-catenin Signaling

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for CWP232228 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CWP232228 in preclinical in vivo xenograft models. This compound is a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for establishing and conducting xenograft studies, and expected outcomes based on preclinical data.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-tumor effects by specifically targeting the Wnt/β-catenin signaling cascade.[1][2] In a healthy state, the Wnt pathway is crucial for embryonic development and tissue homeostasis. However, its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.

The core mechanism of this compound involves the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors within the cell nucleus. Under normal conditions, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. When the Wnt pathway is activated by ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a coactivator for TCF/LEF, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation. This compound antagonizes the binding of β-catenin to TCF, thereby inhibiting the transcription of these oncogenic target genes. This leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in various xenograft models.

| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Administration | Key Findings | Reference |

| Breast Cancer | 4T1 | Athymic Nude | 100 mg/kg, intraperitoneal (i.p.) | Significant reduction in tumor volume. | |

| Breast Cancer | MDA-MB-435 | Athymic Nude | 100 mg/kg, i.p. | Significant reduction in tumor volume. | |

| Colon Cancer | HCT116 | NOD-scid IL2Rgammanull | Not specified in abstract | Inhibition of xenografted colon cancer cell growth. | |

| Liver Cancer | Hep3B | Not specified in abstract | Not specified in abstract | Decreased tumorigenicity in vivo. |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model.

Materials:

-